5-Fluoropyrimidine-2-sulfonylfluoride

説明

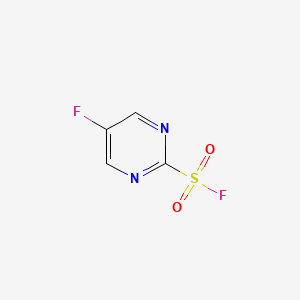

5-Fluoropyrimidine-2-sulfonylfluoride is a fluorinated pyrimidine derivative featuring a sulfonyl fluoride (-SO₂F) functional group at the 2-position of the pyrimidine ring and a fluorine atom at the 5-position. Sulfonyl fluorides are highly reactive electrophiles widely used in medicinal chemistry and materials science due to their stability and versatility in forming covalent bonds with nucleophiles (e.g., thiols, amines).

特性

IUPAC Name |

5-fluoropyrimidine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPXWEPMNBTAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-fluoropyrimidine-2-sulfonyl fluoride involves several steps. One common method starts with the fluorination of pyrimidine derivatives. The sulfonyl fluoride group can be introduced through reactions involving sulfonamides and pyrilium salts . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .

化学反応の分析

5-Fluoropyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive towards nucleophiles due to the presence of the sulfonyl fluoride group . Common reagents used in these reactions include pyrilium salts and fluorinating agents . Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, fluorinated pyrimidines, including 5-fluoropyrimidine-2-sulfonyl fluoride, are studied for their potential as anticancer agents . They are also used in the development of chemical probes for studying protein functions .

作用機序

The mechanism of action of 5-fluoropyrimidine-2-sulfonyl fluoride involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . This inhibition disrupts the synthesis of nucleic acids, leading to cell death, particularly in rapidly dividing cancer cells . The compound also interacts with other enzymes, such as tRNA methyltransferase and DNA topoisomerase .

類似化合物との比較

5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine (CAS 1312324-60-9)

- Structure : Pyrimidine ring with fluorine (C5), methanesulfonyl (-SO₂CH₃) at C2, and amine (-NH₂) at C4 .

- Molecular Formula : C₅H₆FN₃O₂S.

- Key Differences: The methanesulfonyl group (-SO₂CH₃) is less reactive than sulfonyl fluoride (-SO₂F), limiting its utility in covalent bond-forming reactions.

- Applications : Listed in chemical catalogs but lacks explicit biological data in the evidence. Likely used as an intermediate in drug discovery.

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

- Structure : Pyridine ring with trifluoromethyl (-CF₃) at C5 and sulfonyl chloride (-SO₂Cl) at C2 .

- Key Differences :

- Sulfonyl chloride (-SO₂Cl) is more reactive than sulfonyl fluoride but less stable in aqueous environments.

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine alone.

- Applications : A reagent in synthesizing sulfonamides and sulfonate esters. Used in pharmaceutical intermediates.

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

- Structure : Pyridine ring with fluorine at C2 and methylthio (-SMe) at C5 .

- Key Differences :

- The methylthio group is a soft nucleophile, contrasting with the electrophilic sulfonyl fluoride.

- Lacks the sulfonyl functionality, reducing reactivity in covalent inhibition.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis.

5'-Deoxy-5-fluorouridine (5'-dFUrd)

- Structure : Fluoropyrimidine nucleoside with a deoxyribose sugar .

- Key Differences :

- Metabolized intracellularly to 5-fluorouracil (FUra) and active nucleotides (e.g., 5-fluorouridine triphosphate), inhibiting thymidylate synthase and RNA synthesis.

- Demonstrates antitumor activity in Ehrlich ascites tumor models with a high therapeutic index.

- Mechanistic Insight : Highlights the role of fluorine in pyrimidines for antimetabolite therapies. Sulfonylfluoride derivatives may exploit different mechanisms (e.g., covalent inhibition).

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。